N-1' Modification Impact on Avidin Binding
Modification at the N-1' position of biotin, the site of benzylation in 1'N-Benzyl Biotin, has been demonstrated to cause a significant decrease in binding affinity for avidin. A study on functionalized biotin N-1' derivatives reported that such modification 'involves a two-log decrease in affinity' compared to unmodified biotin [1]. This is in stark contrast to the exceptionally high affinity of native biotin for avidin, which has a dissociation constant (Kd) of approximately 1 × 10⁻¹⁵ M [2].
| Evidence Dimension | Binding Affinity for Avidin |
|---|---|
| Target Compound Data | Two-log decrease in affinity relative to native biotin |
| Comparator Or Baseline | Native Biotin (Kd ≈ 1 × 10⁻¹⁵ M) |
| Quantified Difference | ~100-fold lower affinity |
| Conditions | In vitro binding assay (implied by source for N-1' derivatives) |
Why This Matters
This quantifies that 1'N-Benzyl Biotin is not a direct functional substitute for biotin in (strept)avidin-based systems, a critical consideration for experimental design in biochemical assays and probe development.
- [1] Banasik, B. A., et al. (2017). Syntheses of functionalized biotin N-1' derivatives: new tools for the control of gene expression with small molecules. (Referenced in Semantic Scholar). View Source
- [2] Ramadhan, M.F. (2024). Interaksi Avidin dan Biotin. IPB University. View Source
